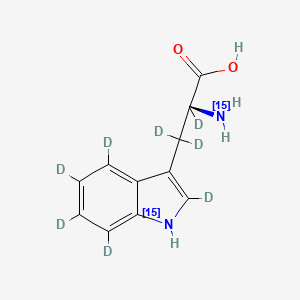
Thyroxine hydrochloride-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thyroxine hydrochloride-13C6 is a synthetic, isotopically labeled form of the thyroid hormone thyroxine This compound is specifically labeled with carbon-13 isotopes, making it useful for various scientific research applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thyroxine hydrochloride-13C6 involves the incorporation of carbon-13 isotopes into the thyroxine molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the isotopic labeling.
化学反応の分析
Types of Reactions
Thyroxine hydrochloride-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion of thyroxine to its active form, triiodothyronine.
Reduction: Reduction of the iodine atoms in the molecule.
Substitution: Replacement of iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
Triiodothyronine: The active form of thyroxine.
Deiodinated derivatives: Compounds with fewer iodine atoms.
科学的研究の応用
Thyroxine hydrochloride-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of thyroxine metabolism.
Biology: Employed in studies of thyroid hormone function and regulation in various biological systems.
Medicine: Used in clinical research to investigate thyroid disorders and the effects of thyroxine replacement therapy.
Industry: Applied in the development of diagnostic assays and therapeutic formulations for thyroid-related conditions.
作用機序
Thyroxine hydrochloride-13C6 exerts its effects by mimicking the action of natural thyroxine. It binds to thyroid hormone receptors in target cells, initiating a cascade of molecular events that regulate gene expression and protein synthesis. The primary molecular targets include enzymes involved in metabolism, growth factors, and other regulatory proteins. The pathways involved are crucial for maintaining metabolic homeostasis and normal physiological functions.
類似化合物との比較
Similar Compounds
Triiodothyronine (T3): The active form of thyroxine with three iodine atoms.
Reverse triiodothyronine (rT3): An inactive form of triiodothyronine.
Diiodothyronine (T2): A derivative with two iodine atoms.
Uniqueness
Thyroxine hydrochloride-13C6 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This feature distinguishes it from other thyroid hormones and makes it an invaluable tool in research applications.
特性
分子式 |
C15H12ClI4NO4 |
|---|---|
分子量 |
819.29 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H11I4NO4.ClH/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1H/t12-;/m0./s1/i1+1,2+1,6+1,10+1,11+1,14+1; |
InChIキー |
ZQKNYJRYGNGYOT-QTCHCIHISA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I.Cl |
正規SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
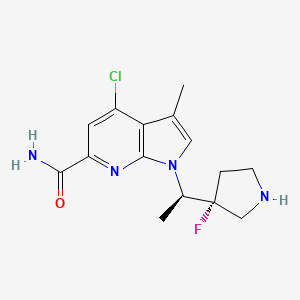
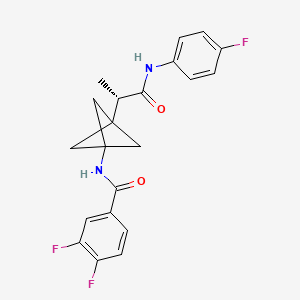
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
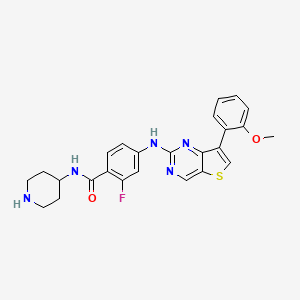
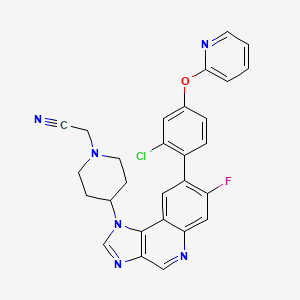

![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)

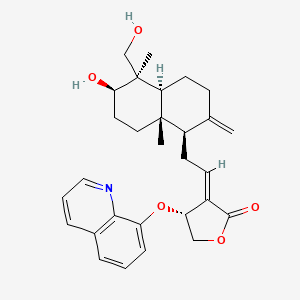

![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
